![molecular formula C28H39N3O5 B14348198 4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate CAS No. 92047-92-2](/img/structure/B14348198.png)
4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate is a complex organic compound characterized by the presence of a nitrophenyl group, an azoxy linkage, and a hexadecanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate typically involves multiple steps:
Formation of the Azoxy Group: The azoxy group can be synthesized through the reduction of nitro compounds using reagents such as zinc and ammonium chloride.
Esterification: The hexadecanoate ester is formed by reacting the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid.
Coupling Reaction: The final step involves coupling the azoxy compound with the ester using a coupling agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The azoxy group can be reduced to form azo or hydrazo compounds.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of azo or hydrazo compounds.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate involves its interaction with molecular targets such as enzymes and receptors. The azoxy group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The nitrophenyl group can participate in electron transfer processes, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl octadecanoate: Similar structure with an octadecanoate ester instead of hexadecanoate.
4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl dodecanoate: Similar structure with a dodecanoate ester instead of hexadecanoate.
Uniqueness
4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate is unique due to its specific ester chain length, which can influence its solubility, reactivity, and biological activity. The presence of the azoxy group also imparts distinct redox properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
92047-92-2 |
|---|---|
Molekularformel |
C28H39N3O5 |
Molekulargewicht |
497.6 g/mol |
IUPAC-Name |
(4-hexadecanoyloxyphenyl)imino-(4-nitrophenyl)-oxidoazanium |
InChI |
InChI=1S/C28H39N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-28(32)36-27-22-16-24(17-23-27)29-30(33)25-18-20-26(21-19-25)31(34)35/h16-23H,2-15H2,1H3 |
InChI-Schlüssel |
KQJVUGUKMVXONV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)[N+](=O)[O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


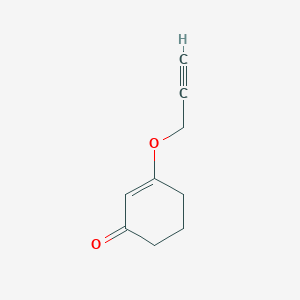
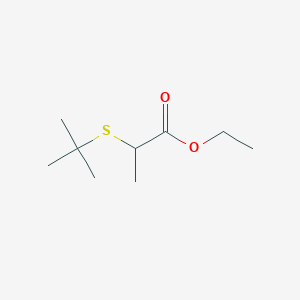
![3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B14348125.png)
![Ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate](/img/structure/B14348127.png)
![3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B14348135.png)
![1-Heptyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene](/img/structure/B14348141.png)

![(2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid](/img/structure/B14348150.png)
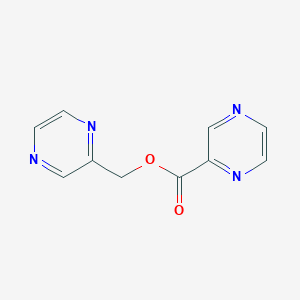
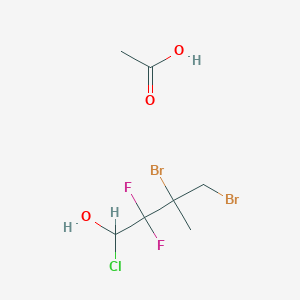
![[1,1'-Biphenyl]-2-YL octanoate](/img/structure/B14348177.png)
![3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane](/img/structure/B14348190.png)
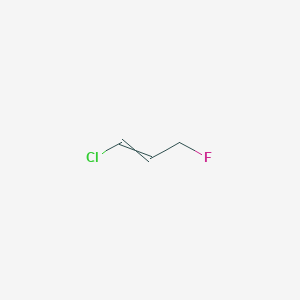
![1,1'-Methylenebis[2-(tetradecyloxy)benzene]](/img/structure/B14348227.png)
